![molecular formula C22H22ClN3O5 B2520405 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride CAS No. 352460-53-8](/img/structure/B2520405.png)
2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds that include piperazine and isoindoline moieties. These types of compounds have been studied for various biological activities, including their potential as acetylcholinesterase inhibitors, which are of interest in the treatment of diseases like Alzheimer's .
Synthesis Analysis
The synthesis of related piperazine-2,5-dione derivatives has been reported to involve multiple steps starting from precursors such as ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate. The yield of such syntheses can be relatively low, as one example yielded the final product at 23% over six steps . The synthesis of related compounds with anti-acetylcholinesterase activity has also been explored, with variations in the piperidine and isoindoline moieties affecting the potency of the inhibitors .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their physical properties and biological activities. For instance, the presence of polymorphic crystalline forms has been observed, which exhibit different hydrogen-bonding networks. These differences in hydrogen bonding can affect the compound's stability and solubility . The structure-activity relationship (SAR) studies of related compounds have shown that modifications to the isoindoline moiety can maintain or enhance biological activity, suggesting that the molecular structure is crucial for the interaction with biological targets such as acetylcholinesterase .
Chemical Reactions Analysis
Chemical reactions involving piperazine derivatives can lead to the formation of various products depending on the reagents used. For example, halocyclization reactions of related compounds have been performed using iodine, bromine, or sulfuryl chloride, leading to the formation of hydrohalides and subsequent conversion into other derivatives. These reactions demonstrate the chemical versatility of the piperazine moiety and its potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystallization process can yield different polymorphic forms, which can be characterized by techniques such as single-crystal X-ray analysis. The association of these compounds in solution has been studied using mass spectrometry and nuclear magnetic resonance spectroscopy, with the solid-state structures serving as models for solution aggregation. The association constants derived from NMR data provide insight into the solubility and stability of these compounds in different solvents . Additionally, the SAR studies of acetylcholinesterase inhibitors indicate that the physical properties such as selective affinity and duration of action are critical for their pharmacological profile .
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
- Substances with similar structures to 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride demonstrate a range of biological activities. This includes antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modeled and optimized through structural modifications. However, so far, only a few have been introduced into practice for specific applications like anthelmintic agents or for ecological purposes such as controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).
Binding to DNA Minor Groove
- The compound is structurally related to Hoechst 33258, which is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. Hoechst derivatives, including ones similar to the subject compound, are extensively used in cellular biology for DNA staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. This indicates a potential for this class of compounds in drug design and molecular biology studies (Issar & Kakkar, 2013).
Potential as Antimicrobial Scaffolds
- The benzoxazinoid structure, which is part of the compound's framework, plays a crucial role in plant defense against biological threats and has potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this structure have shown potent activity against pathogens like fungi and bacteria. This suggests that the compound may serve as a starting point for developing new antimicrobial agents (de Bruijn, Gruppen & Vincken, 2018).
Use in Neuropsychiatric Disorders
- Structurally related arylpiperazine derivatives have shown promise in treating disorders such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their effects on various neurotransmitter receptors. Understanding the metabolism and disposition of these compounds can provide insights into their therapeutic potential and help in designing better drugs for neuropsychiatric disorders (Caccia, 2007).
Mecanismo De Acción
Target of Action
The primary target of this compound is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.
Mode of Action
The compound acts as a dopamine agonist , meaning it binds to dopamine receptors and mimics the action of dopamine. This can result in an increase in dopamine signaling, which can have various effects depending on the specific pathways and cells involved.
Biochemical Pathways
The compound’s action on dopamine receptors can affect several biochemical pathways. For instance, it can influence the pathway responsible for motor control, potentially improving symptoms in conditions like Parkinson’s disease . .
Pharmacokinetics
The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action can vary. For instance, it can induce changes in neuronal signaling, potentially improving symptoms in conditions like Parkinson’s disease . In some cases, it might also induce apoptosis and cause cell cycle arrests .
Análisis Bioquímico
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies could investigate these aspects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride in animal models have not been studied .
Metabolic Pathways
Future studies could investigate the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5.ClH/c26-20(13-25-21(27)16-3-1-2-4-17(16)22(25)28)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)30-14-29-18;/h1-6,11H,7-10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVJLDKAJDBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

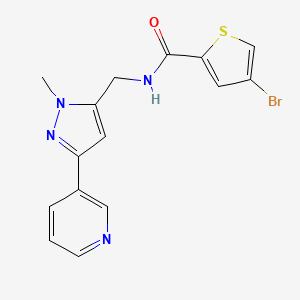
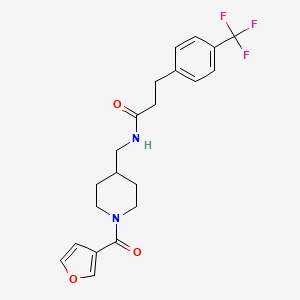

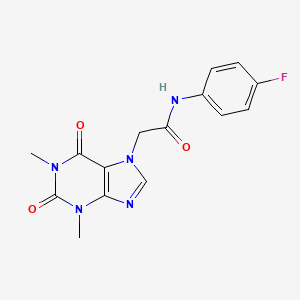
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
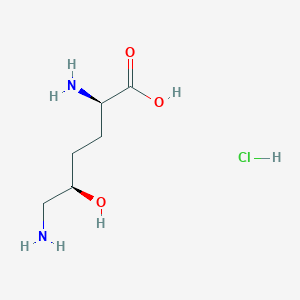
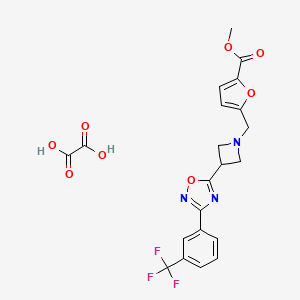
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

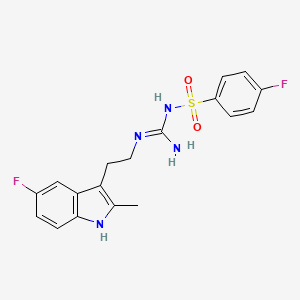
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)